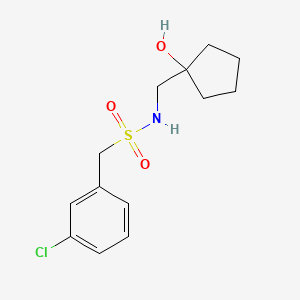

1-(3-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

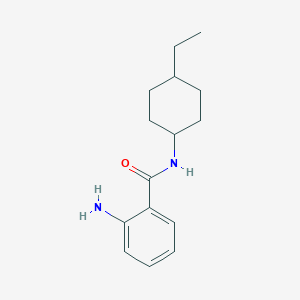

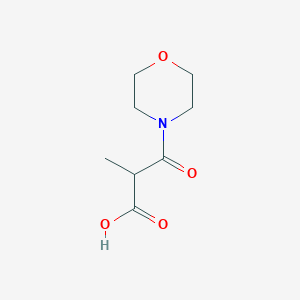

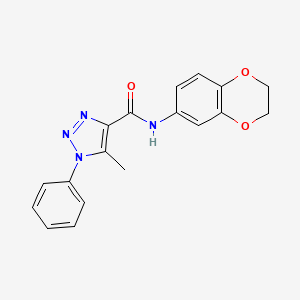

Vue d'ensemble

Description

1-(3-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure and the various biochemical and physiological effects it exhibits.

Applications De Recherche Scientifique

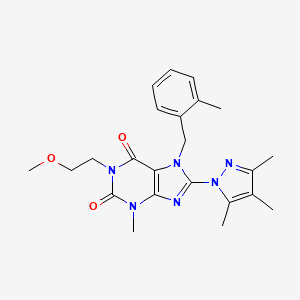

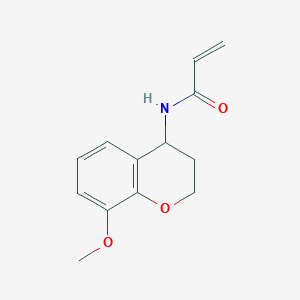

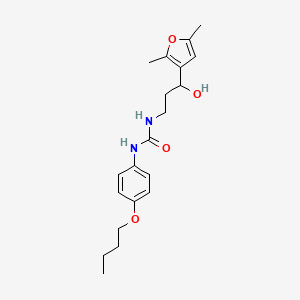

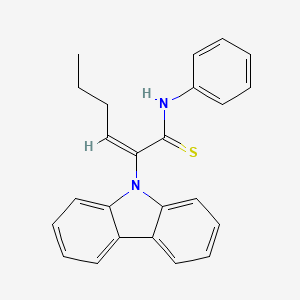

Molecular Structure and Interactions

Research on closely related compounds, such as various N-phenylmethanesulfonamide derivatives, reveals insights into molecular structures and potential interactions that could be relevant to the scientific applications of 1-(3-chlorophenyl)-N-((1-hydroxycyclopentyl)methyl)methanesulfonamide. Studies have shown that the conformation of N—H bonds in these compounds can significantly influence their molecular interactions and packing, which is crucial for understanding their biological activity and potential applications in drug development. For example, N-(3-chlorophenyl)methanesulfonamide exhibits unique conformational properties due to the presence of the chloro substituent, affecting its hydrogen bonding patterns and molecular packing (Gowda, Foro, & Fuess, 2007).

Supramolecular Assembly

The supramolecular assembly of methanesulfonamide derivatives has been studied, showing the importance of intermolecular interactions in forming complex structures. For instance, the structural analysis of N-(2,3-Dichlorophenyl)methanesulfonamide and related compounds demonstrates how N—H⋯O hydrogen bonding contributes to the stabilization of molecular chains, highlighting potential applications in materials science and nanotechnology (Gowda, Foro, & Fuess, 2007).

Chemical Reactivity and Synthesis

The chemical reactivity of N-phenylmethanesulfonamide derivatives, including their reactions with oxidation agents, provides insights into their potential use in synthetic chemistry and drug design. For example, the study on aminoxyl radicals from N-phenyl-1-(2-oxo-1-azacycloalkyl)methanesulfonamides describes their oxidation reactions, which could be relevant for designing novel compounds with specific oxidative properties (Burian, Omelka, Farsa, & Hrubanová, 2006).

Potential Biological Activities

The structural characteristics and molecular interactions of methanesulfonamide derivatives suggest potential biological activities, which are crucial for pharmaceutical applications. The availability of the amide H atom for receptor binding, as observed in compounds like N-(3-Chlorophenyl)methanesulfonamide, indicates a possible relevance in drug-receptor interactions, providing a basis for further research into their therapeutic potential (Gowda, Foro, & Fuess, 2007).

Mécanisme D'action

Target of Action

The primary target of the compound 1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide is currently unknown. It is structurally similar to bupropion , which is known to act on the norepinephrine-dopamine reuptake system .

Mode of Action

Based on its structural similarity to bupropion, it may interact with the norepinephrine-dopamine reuptake system, potentially inhibiting the reuptake of these neurotransmitters and increasing their concentration in the synaptic cleft .

Biochemical Pathways

If it acts similarly to bupropion, it could influence the norepinephrine and dopamine pathways, leading to increased levels of these neurotransmitters in the brain .

Pharmacokinetics

It is known that similar compounds like bupropion are well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to Bupropion, it could lead to increased levels of norepinephrine and dopamine in the brain, potentially leading to mood elevation .

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3S/c14-12-5-3-4-11(8-12)9-19(17,18)15-10-13(16)6-1-2-7-13/h3-5,8,15-16H,1-2,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLABWSISPAXNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-[(1-hydroxycyclopentyl)methyl]methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-chloroacetyl)phenyl]hexanamide](/img/structure/B2797769.png)

![(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B2797772.png)

![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2797776.png)

![Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)

![(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2797783.png)

![Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, 4-methoxyphenyl ester, (1S,2S)-](/img/structure/B2797784.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-([1,1'-biphenyl]-2-yl)piperidine-3-carboxamide](/img/structure/B2797786.png)